molecular formula C14H14N2O4S B2771097 2-(2,4-Dimethoxybenzamido)thiophene-3-carboxamide CAS No. 864940-59-0

2-(2,4-Dimethoxybenzamido)thiophene-3-carboxamide

Cat. No.: B2771097
CAS No.: 864940-59-0
M. Wt: 306.34
InChI Key: BMRMUUNKWAYWKA-UHFFFAOYSA-N
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Description

2-(2,4-Dimethoxybenzamido)thiophene-3-carboxamide is a compound belonging to the class of thiophene derivatives. These compounds are known for their diverse biological activities and potential pharmacological applications. The structure of this compound includes a thiophene ring, which is a five-membered sulfur-containing heterocycle, and a 2,4-dimethoxybenzamido group attached to the thiophene ring.

Scientific Research Applications

2-(2,4-Dimethoxybenzamido)thiophene-3-carboxamide has various scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives with potential biological activities.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological targets.

    Medicine: Thiophene derivatives, including this compound, are investigated for their potential pharmacological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Thiophene derivatives are utilized in material science for the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

Mechanism of Action

While the exact mechanism of action for “2-(2,4-Dimethoxybenzamido)thiophene-3-carboxamide” is not explicitly stated in the search results, it is suggested that similar compounds can inhibit cancer cell growth by inhibiting mitochondrial complex I .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 2-(2,4-Dimethoxybenzamido)thiophene-3-carboxamide, often involves multi-step reactions starting from simple precursors. One common method is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production methods for thiophene derivatives typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize catalysts and specific solvents to facilitate the reactions and improve the selectivity of the desired products .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethoxybenzamido)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, breaking the compound into its constituent parts.

    Esterification: The carboxyl group of the 2,4-dimethoxybenzamido moiety can undergo esterification with alcohols under specific conditions.

Common Reagents and Conditions

Common reagents used in the reactions of thiophene derivatives include sulfurizing agents like phosphorus pentasulfide, catalysts such as palladium, and solvents that facilitate the reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, hydrolysis can yield the corresponding carboxylic acid and amine, while esterification can produce esters .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to 2-(2,4-Dimethoxybenzamido)thiophene-3-carboxamide include:

    2-(3,4-Dimethoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide: This compound has a similar structure but includes a tetrahydrobenzo[b]thiophene ring.

    Articaine: A 2,3,4-trisubstituent thiophene used as a dental anesthetic.

Uniqueness

This compound is unique due to its specific substitution pattern on the thiophene ring and the presence of the 2,4-dimethoxybenzamido group.

Properties

IUPAC Name

2-[(2,4-dimethoxybenzoyl)amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S/c1-19-8-3-4-9(11(7-8)20-2)13(18)16-14-10(12(15)17)5-6-21-14/h3-7H,1-2H3,(H2,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMRMUUNKWAYWKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=C(C=CS2)C(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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